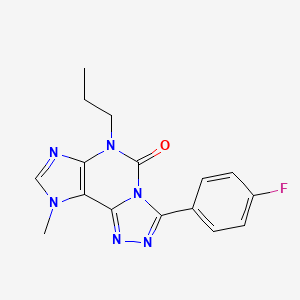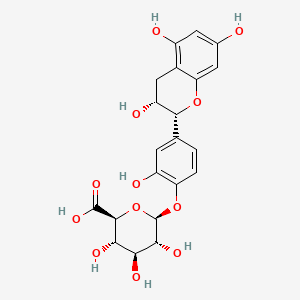
Epicatechin-4'-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epicatechin-4’-glucuronide is a metabolite of epicatechin, a natural flavanol found in various foods such as green tea, cocoa, and red wine. Epicatechin is known for its antioxidant, anti-inflammatory, and cardiovascular benefits. Epicatechin-4’-glucuronide is formed in the body through the process of glucuronidation, where a glucuronic acid molecule is attached to epicatechin, enhancing its solubility and facilitating its excretion.
准备方法
Synthetic Routes and Reaction Conditions
Epicatechin-4’-glucuronide can be synthesized enzymatically. One common method involves the use of enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) to catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to epicatechin. The reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure enzyme activity.
Industrial Production Methods
Industrial production of epicatechin-4’-glucuronide may involve biotransformation processes using microbial or plant cell cultures that express the necessary UGT enzymes. These methods can be scaled up to produce significant quantities of the compound for research and commercial purposes.
化学反应分析
Types of Reactions
Epicatechin-4’-glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced back to epicatechin under certain conditions.
Substitution: The glucuronic acid moiety can be substituted with other functional groups through enzymatic or chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Enzymes like glucuronidases or chemical reagents like acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Epicatechin.
Substitution: Various glucuronide derivatives depending on the substituent introduced.
科学研究应用
Epicatechin-4’-glucuronide has several scientific research applications:
Chemistry: It is used as a standard for studying glucuronidation processes and enzyme kinetics.
Biology: It serves as a biomarker for epicatechin intake and metabolism in nutritional studies.
Medicine: Research focuses on its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits.
作用机制
Epicatechin-4’-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, it may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The glucuronidation process enhances its solubility and bioavailability, allowing it to exert its effects more efficiently.
相似化合物的比较
Similar Compounds
Epicatechin: The parent compound, known for its antioxidant and cardiovascular benefits.
Epicatechin-3’-glucuronide: Another glucuronidated metabolite with similar properties.
4’-O-methyl-epicatechin: A methylated derivative with distinct biological activities.
Uniqueness
Epicatechin-4’-glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its solubility, bioavailability, and metabolic fate. This specific modification may also affect its interaction with molecular targets and its overall biological activity.
属性
CAS 编号 |
1146696-35-6 |
|---|---|
分子式 |
C21H22O12 |
分子量 |
466.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22O12/c22-8-4-10(23)9-6-12(25)18(31-14(9)5-8)7-1-2-13(11(24)3-7)32-21-17(28)15(26)16(27)19(33-21)20(29)30/h1-5,12,15-19,21-28H,6H2,(H,29,30)/t12-,15+,16+,17-,18-,19+,21-/m1/s1 |
InChI 键 |
FXAMKGHSKXKNHR-CVPXIJHMSA-N |
手性 SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
规范 SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


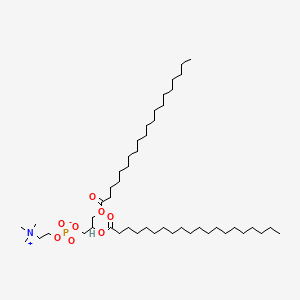
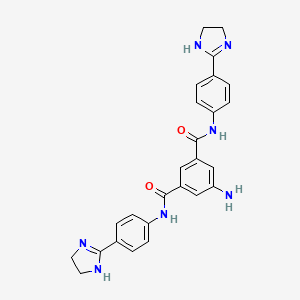



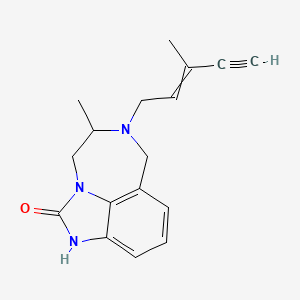
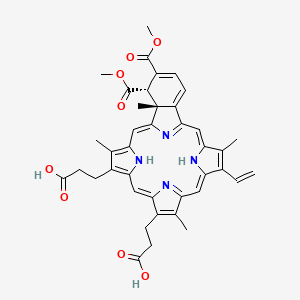
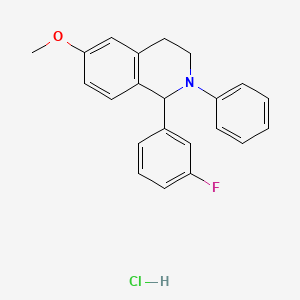

![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)
![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)


